Desethyl sildenafil

Description

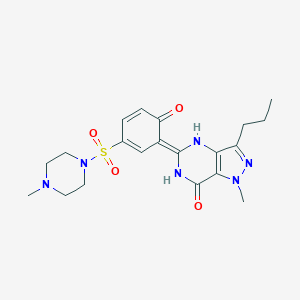

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N6O4S/c1-4-5-15-17-18(25(3)23-15)20(28)22-19(21-17)14-12-13(6-7-16(14)27)31(29,30)26-10-8-24(2)9-11-26/h6-7,12,27H,4-5,8-11H2,1-3H3,(H,21,22,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNJUPYNXDNXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347623 | |

| Record name | O-Desethyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-91-2 | |

| Record name | o-Desethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Desethyl sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 139755-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DESETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TEH1FB1FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Preparation of O-Desethyl Sildenafil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-Desethyl sildenafil (B151), also known as Sildenafil Impurity C, is a known process-related impurity and a metabolite of sildenafil. Its synthesis is of significant interest for reference standard preparation, impurity profiling, and pharmacological studies. This technical guide provides a comprehensive overview of a plausible synthetic pathway for O-Desethyl sildenafil, including detailed experimental protocols for the synthesis of key precursors and the final compound. The presented methodology is based on established principles of organic synthesis and information available in the public domain regarding the synthesis of sildenafil and its analogues. Quantitative data is summarized in tables for clarity, and a logical workflow of the synthesis is presented using a Graphviz diagram.

Introduction

O-Desethyl sildenafil, chemically named 5-(2-hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a primary metabolite and a process impurity in the manufacturing of sildenafil. The presence and quantity of such impurities are critical quality attributes for the active pharmaceutical ingredient (API). Therefore, the availability of pure O-Desethyl sildenafil as a reference standard is essential for the development of analytical methods to monitor the quality of sildenafil citrate. This guide outlines a multi-step synthesis to obtain O-Desethyl sildenafil.

Overall Synthetic Strategy

The proposed synthetic strategy involves the preparation of two key intermediates: the pyrazole (B372694) core, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I) , and a functionalized benzoic acid derivative, 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II) . These intermediates are then coupled and cyclized to form the core structure of O-Desethyl sildenafil. An alternative final step involves the de-ethylation of a sildenafil precursor.

Experimental Protocols

Synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I)

The synthesis of the pyrazole core is a multi-step process starting from commercially available materials. An improved synthesis method can achieve a total yield of approximately 39.3%.[1]

Step 1: Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

-

Methylation and Hydrolysis: Ethyl 3-n-propylpyrazole-5-carboxylate is methylated using dimethyl sulfate. The resulting intermediate is directly hydrolyzed without purification.

-

Nitration: The crude 1-methyl-3-n-propylpyrazole-5-carboxylic acid is nitrated using a mixture of nitric acid and sulfuric acid.

Step 2: Amidation and Reduction

-

Amidation: The carboxylic acid is converted to the corresponding carboxamide.

-

Reduction: The nitro group is reduced to an amino group via catalytic hydrogenation in the presence of ammonium (B1175870) formate (B1220265) and a metal catalyst (e.g., Pd/C).[1]

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Ethyl 3-n-propylpyrazole-5-carboxylate | 1. Dimethyl sulfate2. NaOH (aq)3. HNO₃/H₂SO₄ | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | ~65 | >95 |

| 2 | 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | 1. SOCl₂2. NH₄OH3. H₂/Pd-C, Ammonium formate | 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (I) | ~60 | >98 |

Table 1: Summary of quantitative data for the synthesis of Intermediate I.

Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)

This intermediate provides the substituted phenyl moiety of O-Desethyl sildenafil.

Step 1: Synthesis of 5-(chlorosulfonyl)-2-hydroxybenzoic acid

-

Salicylic acid is added to an excess of chlorosulfonic acid at a controlled temperature.

-

The reaction mixture is stirred until the reaction is complete (monitored by TLC).

-

The mixture is then carefully quenched with ice water to precipitate the product.

-

The solid is filtered, washed with cold water, and dried.

Step 2: Synthesis of 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II)

-

5-(chlorosulfonyl)-2-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., acetone).

-

N-methylpiperazine is added dropwise at a low temperature.

-

The reaction is stirred to completion.

-

The product is isolated by filtration and can be purified by recrystallization.

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | Salicylic acid | Chlorosulfonic acid | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | ~85 | >97 |

| 2 | 5-(chlorosulfonyl)-2-hydroxybenzoic acid | N-methylpiperazine | 2-hydroxy-5-(4-methylpiperazine-1-sulfonyl)benzoic acid (II) | ~90 | >98 |

Table 2: Summary of quantitative data for the synthesis of Intermediate II.

Synthesis of O-Desethyl sildenafil

Method A: Coupling and Cyclization

-

Amide Bond Formation: Intermediate II is activated (e.g., with thionyl chloride or a carbodiimide) and then reacted with Intermediate I to form an amide intermediate.

-

Cyclization: The amide intermediate is cyclized under basic or acidic conditions to form the pyrazolopyrimidinone (B8486647) ring, yielding O-Desethyl sildenafil.

Method B: De-ethylation of a Sildenafil Precursor

An alternative approach involves the de-ethylation of a readily available sildenafil precursor.

-

De-ethylation: 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is treated with aqueous hydrobromic acid (HBr) to cleave the ethyl ether.

-

Chlorosulfonation: The resulting phenolic compound is chlorosulfonated using chlorosulfonic acid.

-

Sulfonamide Formation: The crude sulfonyl chloride is reacted with N-methylpiperazine in a suitable solvent like dichloromethane (B109758) to yield O-Desethyl sildenafil.

| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |

| 1 | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Aq. HBr | 5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | ~70 | >95 |

| 2 | 5-(2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Chlorosulfonic acid | 5-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | ~80 | Crude |

| 3 | 5-(5-(chlorosulfonyl)-2-hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | N-methylpiperazine | O-Desethyl sildenafil | ~75 | >98 (after purification) |

Table 3: Summary of quantitative data for the synthesis of O-Desethyl sildenafil via Method B.

Visualization of the Synthetic Pathway

The logical progression of the key synthetic transformations in Method B is illustrated below.

Conclusion

This technical guide provides a detailed framework for the preparation of O-Desethyl sildenafil. The outlined synthetic routes, based on established chemical principles, offer a viable pathway for obtaining this important reference standard. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and quality control. Further optimization of the reaction conditions may be necessary to enhance yields and purity for specific applications.

References

An In-depth Technical Guide to the Mechanism of Action of Desethyl Sildenafil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl sildenafil (B151), also known as N-desmethyl sildenafil or UK-103,320, is the major active metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, sildenafil. This document provides a comprehensive technical overview of the mechanism of action of Desethyl sildenafil, intended for an audience of researchers, scientists, and drug development professionals. It delves into the molecular interactions, downstream signaling effects, and selectivity profile of this metabolite. Detailed experimental protocols for key assays and quantitative data on its inhibitory activity are presented to facilitate further research and development.

Introduction

Sildenafil, the active ingredient in Viagra™ and Revatio™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP). Its therapeutic efficacy in erectile dysfunction and pulmonary arterial hypertension is well-established. Following oral administration, sildenafil is metabolized in the liver, primarily by cytochrome P450 (CYP) isoforms CYP3A4 (major route) and CYP2C9 (minor route), to its major circulating active metabolite, this compound.[1][2] This metabolite has a phosphodiesterase (PDE) selectivity profile similar to its parent compound, sildenafil, and exhibits an in vitro potency for PDE5 that is approximately 50% that of the parent drug.[1][2][3] Given that plasma concentrations of this compound are about 40% of those of sildenafil, it is estimated to contribute to approximately 20% of the overall pharmacological effects of sildenafil.[1][2][3] Understanding the mechanism of action of this compound is therefore crucial for a complete comprehension of the pharmacology of sildenafil.

Core Mechanism of Action: PDE5 Inhibition

The primary mechanism of action of this compound is the competitive and selective inhibition of phosphodiesterase type 5 (PDE5).

The Nitric Oxide/cGMP Signaling Pathway

The physiological processes regulated by PDE5, such as penile erection and vasodilation, are initiated by the release of nitric oxide (NO). NO activates the enzyme soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG). PKG activation results in the phosphorylation of various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation.

PDE5 terminates this signaling cascade by hydrolyzing the phosphodiester bond of cGMP, converting it to the inactive 5'-GMP.

Role of this compound

This compound, like its parent compound, has a molecular structure that mimics cGMP. This structural similarity allows it to bind to the catalytic site of PDE5, acting as a competitive inhibitor. By blocking the binding of cGMP to PDE5, this compound prevents its degradation, leading to an accumulation of cGMP in the cell. The elevated cGMP levels enhance the downstream signaling through PKG, resulting in prolonged and enhanced smooth muscle relaxation and vasodilation in the presence of NO stimulation.

Quantitative Data: Inhibitory Potency and Selectivity

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE5 vs PDE6) | Other PDE Isoforms |

| Sildenafil | ~3.5 - 7.9 | ~35 - 79 | ~10-fold | Weak inhibition of other PDEs |

| This compound | ~7 - 15.8 (estimated) | Weakly active | Similar to sildenafil | Selectivity profile similar to sildenafil |

Note: The IC50 value for this compound is estimated to be approximately twice that of sildenafil, reflecting its ~50% in vitro potency.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.

Phosphodiesterase (PDE) Inhibition Assay (Radiometric Method)

This assay directly measures the enzymatic activity of PDE5 and its inhibition by this compound.

Objective: To determine the IC50 value of this compound for PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

This compound

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Snake venom nucleotidase

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the diluted this compound, recombinant PDE5 enzyme, and assay buffer.

-

Initiate the reaction by adding [³H]-cGMP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by boiling the plate for 1 minute.

-

Add snake venom nucleotidase to each well and incubate to convert the [³H]-5'-GMP product to [³H]-guanosine.

-

Transfer the reaction mixture to tubes containing an anion-exchange resin slurry. The resin will bind the unreacted charged [³H]-cGMP and the [³H]-5'-GMP, while the uncharged [³H]-guanosine remains in the supernatant.

-

Centrifuge the tubes and transfer the supernatant to scintillation vials.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE5 inhibition for each concentration of this compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based cGMP Assay

This assay measures the intracellular accumulation of cGMP in response to PDE5 inhibition in a cellular context.

Objective: To assess the functional effect of this compound on cGMP levels in cells.

Materials:

-

A suitable cell line expressing PDE5 (e.g., smooth muscle cells, HEK293 cells transfected with PDE5)

-

NO donor (e.g., sodium nitroprusside)

-

This compound

-

Cell lysis buffer

-

cGMP immunoassay kit (e.g., ELISA or TR-FRET based)

-

Plate reader

Procedure:

-

Plate the cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with an NO donor to induce cGMP production.

-

Lyse the cells to release intracellular cGMP.

-

Quantify the cGMP concentration in the cell lysates using a cGMP immunoassay kit according to the manufacturer's instructions.

-

Determine the effect of this compound on cGMP accumulation by comparing the results to control cells (no inhibitor).

Off-Target Effects

The selectivity of a drug is crucial for its safety profile. While this compound is selective for PDE5, it exhibits some cross-reactivity with other PDE isoforms, most notably PDE6. PDE6 is found in the retina and plays a key role in the phototransduction cascade. Inhibition of PDE6 is associated with transient visual disturbances, such as a blue tinge to vision (cyanopsia), which has been reported with high doses of sildenafil. The selectivity profile of this compound is reported to be similar to that of sildenafil, suggesting a similar potential for off-target effects on PDE6.[1][2][4]

Conclusion

This compound, the primary active metabolite of sildenafil, functions as a potent and selective inhibitor of PDE5. Its mechanism of action is intrinsically linked to the nitric oxide/cGMP signaling pathway, where it prevents the degradation of cGMP, leading to enhanced smooth muscle relaxation. While it exhibits approximately half the in vitro potency of sildenafil, its significant plasma concentrations contribute to the overall pharmacological effect of the parent drug. A thorough understanding of the molecular pharmacology of this compound, including its inhibitory potency and selectivity profile, is essential for the continued development and optimization of PDE5 inhibitors for various therapeutic applications. Further research to fully characterize its inhibitory profile against a comprehensive panel of PDE isoforms is warranted.

References

A Comprehensive Technical Guide on the Pharmacokinetics and Biological Activity of Desethyl sildenafil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl sildenafil (B151), also known as N-desmethyl sildenafil or by its research designation UK-103,320, is the primary and major circulating active metabolite of sildenafil.[1][2][3] Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5] The formation of Desethyl sildenafil occurs predominantly through hepatic metabolism.[6] Since this metabolite exhibits significant biological activity and constitutes a substantial portion of the total circulating drug-related compounds, a thorough understanding of its pharmacokinetics and pharmacological profile is crucial for a complete assessment of sildenafil's efficacy and safety.[3][6] This document provides an in-depth technical overview of the biological actions and pharmacokinetic properties of this compound, supported by experimental methodologies and quantitative data.

Biological Activity and Mechanism of Action

Inhibition of Phosphodiesterase Type 5 (PDE5)

The primary mechanism of action for this compound is the inhibition of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme.[4][7] The PDE5 enzyme is responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the vascular smooth muscle of the pulmonary arteries.[5][8]

The signaling pathway begins with the release of nitric oxide (NO) in response to stimuli, which activates soluble guanylate cyclase (sGC).[9] sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of protein kinase G (PKG), resulting in the phosphorylation of several downstream targets that cause a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[9][10]

By inhibiting PDE5, this compound prevents the hydrolysis of cGMP to inactive 5'-GMP, thereby potentiating the NO/cGMP pathway, prolonging the vasodilatory effects, and enhancing physiological responses such as penile erection.[10]

Potency and Selectivity

This compound's potency as a PDE5 inhibitor is significant, though less than that of its parent compound. In vitro studies have established that its potency for PDE5 is approximately 50% that of sildenafil.[3][6][11] Despite this reduction, its plasma concentrations are substantial enough to contribute to the overall pharmacological effect of sildenafil, accounting for about 20% of the total activity.[6] The metabolite demonstrates a phosphodiesterase selectivity profile that is comparable to that of sildenafil.[6][11]

Other Biological Activities

Research has indicated that this compound can affect retinal function. In vitro studies on isolated rat retinas have shown that it enhances the amplitude of electroretinogram (ERG) signals, which is likely due to an improvement in photoreceptor cell responses.[1][2] This effect is relevant to the known, though rare, visual side effects associated with sildenafil, which are attributed to the mild inhibition of PDE6 in the retina.[12]

Pharmacokinetics

Metabolic Formation

Sildenafil is extensively metabolized in the liver before excretion. The primary metabolic pathway is N-demethylation of the piperazine (B1678402) ring, which yields this compound.[3][13] This biotransformation is predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4 (major route) and to a lesser extent by CYP2C9 (minor route).[6][14] The formation of this compound is a critical step in the clearance of the parent drug.

Plasma Concentration and Systemic Exposure

Following oral administration of sildenafil, this compound appears in the plasma.[15] Its plasma concentrations are approximately 40% of those observed for the parent compound.[3][6] In terms of systemic exposure, the area under the plasma concentration-time curve (AUC) for this compound is about 55% of that for sildenafil.[13][16] Both sildenafil and this compound are highly bound to plasma proteins (approximately 96%), and this binding is independent of total drug concentrations.[6][11][17]

Elimination

This compound is itself subject to further metabolism. It has an apparent terminal half-life of approximately 4 hours.[3][11][18] The elimination of sildenafil and its metabolites occurs predominantly in the feces (around 80% of an oral dose) and to a lesser extent in the urine (about 13%).[6][11] Unchanged sildenafil is not detected in excreta, indicating that clearance is almost entirely via metabolism.[13][19]

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters in Healthy Humans

| Parameter | Sildenafil | This compound | Reference(s) |

| Tmax (h) | ~1.0 | ~1.3 | [15] |

| Cmax (ng/mL) | 607.02 (±156.36) | 61.76 (±29.93) | [15] |

| AUC₀-t (ng·h/mL) | 1988.80 (±676.68) | 304.06 (±179.34) | [15] |

| Terminal t½ (h) | ~3-5 | ~4 | [11] |

| Plasma Protein Binding | ~96% | ~96% | [6][11] |

| Metabolite-to-Parent AUC Ratio | N/A | ~40-55% | [6][13][16] |

| Data are presented as mean (±SD) where available, following a 100 mg oral dose of sildenafil. |

Table 2: Comparative In Vitro Biological Activity

| Compound | Target | Potency (IC₅₀ or Kᵢ) | Notes | Reference(s) |

| Sildenafil | PDE5 | Kᵢ ≈ 1-3.5 nM | Potent and selective inhibitor. | [8] |

| This compound | PDE5 | ~50% potency of Sildenafil | Active metabolite with a similar selectivity profile to the parent drug. | [3][6][11] |

Experimental Protocols

Protocol: In Vitro Phosphodiesterase-5 (PDE5) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like this compound against the PDE5 enzyme using a fluorescence polarization (FP) based assay.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PDE5.

Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate. When the substrate is cleaved by PDE5 into GMP, the smaller product tumbles more rapidly in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this cleavage, maintaining a high polarization signal.

Materials:

-

Recombinant human PDE5 enzyme

-

Fluorescently labeled cGMP substrate (e.g., TAMRA-cGMP)

-

PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

Test compound (this compound) and reference compound (Sildenafil) dissolved in DMSO

-

96-well or 384-well black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these stock solutions in the PDE Assay Buffer to achieve the final desired concentrations.

-

Assay Setup: In each well of the microplate, add the reagents in the following order:

-

PDE Assay Buffer

-

Diluted test compound or control (DMSO vehicle)

-

Fluorescent cGMP substrate

-

-

Initiation of Reaction: Add the recombinant PDE5 enzyme to each well to start the reaction. The final volume is typically 20-100 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for enzymatic reaction. The incubation time should be optimized to ensure the reaction is within the linear range.

-

Signal Detection: Stop the reaction (e.g., by adding a stop solution or by immediate reading). Measure the fluorescence polarization in each well using a plate reader with appropriate excitation and emission filters.

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive (no enzyme) and negative (no inhibitor) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC₅₀ value.

-

References

- 1. N-Desmethyl Sildenafil | Drug Metabolite | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAS 139755-82-1: DESMETHYL SILDENAFIL | CymitQuimica [cymitquimica.com]

- 5. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. scbt.com [scbt.com]

- 8. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Phosphodiesterase-5 (PDE5) Inhibitors In the Management of Erectile Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Multifaceted Potential of Sildenafil in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajprd.com [ajprd.com]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. itmedicalteam.pl [itmedicalteam.pl]

- 16. researchgate.net [researchgate.net]

- 17. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Impurities in Sildenafil: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Sildenafil (B151), the active pharmaceutical ingredient renowned for its therapeutic effects, undergoes a complex synthesis and is subject to various environmental stresses, both of which can lead to the formation of impurities. Understanding the origin, structure, and formation pathways of these impurities is paramount for ensuring the quality, safety, and efficacy of the final drug product. This in-depth technical guide provides a comprehensive overview of the formation of sildenafil impurities, supported by detailed experimental methodologies and data, to aid researchers in their pursuit of robust drug development and manufacturing processes.

Process-Related Impurities: Byproducts of Synthesis

The manufacturing process of sildenafil citrate (B86180) is a multi-step chemical synthesis. During this intricate process, a number of impurities can arise from incomplete reactions, side reactions, or the presence of contaminants in starting materials and reagents.[1][2] Regulatory bodies like the International Conference on Harmonisation (ICH) have stringent guidelines, stipulating that known and unknown impurities in a final drug substance should typically be below 0.15% and 0.10%, respectively.[1]

A comprehensive study identified seven potential process-related impurities, often detected at levels between 0.05% and 0.15% via High-Performance Liquid Chromatography (HPLC).[1] These impurities, designated as Impurity-A through G, have been structurally characterized using techniques such as Mass Spectrometry (MS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: Key Process-Related Impurities of Sildenafil

| Impurity Name | Structure / Description | Potential Origin |

| Impurity-A (Chloro Impurity) | 5-chloro-2-ethoxyphenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | Arises during the chlorosulfonation step of a key intermediate.[1] |

| Impurity-B (Methyl Ester Impurity) | Formed by the reaction of a chloro-compound intermediate with methanol.[1] | A newly identified impurity.[1] |

| Impurity-C (Acid Impurity) | Results from the heating of a chloro-compound intermediate with water.[1] | Hydrolysis of an intermediate.[1] |

| Impurity-D (Desethyl Impurity) | 5-(2-hydroxy-5-(4-methylpiperazin-1-ylsulfonyl) phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one | Believed to be formed under drastic reaction conditions leading to the loss of an ethyl group.[1] |

| Impurity-E (N-Oxide Impurity) | 5-[2-Ethoxy-5-(4-methyl-4-oxo-piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one | Aerial oxidation of the N-methyl group on the piperazine (B1678402) ring under harsh conditions or presence of peracids.[1] |

| Impurity-F (Dimer Impurity) | Bis-1,4-[4-ethoxy-3-(6,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonyl]-piperazine | Can form due to the presence of piperazine as an impurity in N-methylpiperazine, leading to a dimerization reaction.[1][2] |

| Impurity-G (Desmethyl Impurity) | 5-[2-Ethoxy-5-(piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | Can arise from the use of piperazine as a starting material instead of N-methylpiperazine.[1][2] |

| Sulfonic Acid Impurity | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-benzenesulfonic acid | Hydrolysis of the sulfonyl chloride intermediate.[2][3] |

The formation of these impurities is highly dependent on reaction conditions. For instance, Impurity-A and Impurity-B are thought to originate during the preparation of a key chloro-compound intermediate in the synthesis of sildenafil.[1] Strategies to minimize their formation include careful control of reaction temperature, time, and the purity of starting materials.[1]

Degradation Impurities: The Impact of Environmental Stress

Sildenafil, like many active pharmaceutical ingredients, is susceptible to degradation when exposed to various stress conditions such as light, heat, humidity, and reactive chemical species. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Photodegradation

Exposure to simulated solar radiation can lead to the formation of several photoproducts.[3] Studies have shown that the piperazine ring of sildenafil is particularly susceptible to photodegradation, leading to a series of breakdown products.[3] The sulfonic acid derivative has been identified as a key intermediate in this photolytic pathway.[3] One study identified eight photoproducts for sildenafil and six for its human metabolite, N-demethylsildenafil, under these conditions.[3][4]

Hydrolytic and Oxidative Degradation

Forced degradation studies have revealed that sildenafil is susceptible to degradation under both alkaline and oxidative conditions.[5][6] In one study, significant degradation was observed when sildenafil citrate was refluxed with 5 N NaOH at 80°C for 5 hours and with 5% H2O2 at 80°C for 3 hours.[5] Conversely, the drug was found to be relatively stable under acidic, thermal (105°C for 24 hours), and photolytic (UV light at 254 nm for 24 hours) stress conditions.[5] Another study confirmed partial degradation under acidic and alkaline conditions and complete degradation under oxidative stress.[6]

Table 2: Summary of Forced Degradation Studies on Sildenafil Citrate

| Stress Condition | Conditions | Observation | Reference |

| Acid Hydrolysis | 5 N HCl at 80°C for 5 h | Minor degradation | [5] |

| Alkali Hydrolysis | 5 N NaOH at 80°C for 5 h | Significant degradation (approx. 9.8% loss) | [5] |

| Oxidative Degradation | 5% H2O2 at 80°C for 3 h | Significant degradation (approx. 27.4% loss) | [5] |

| Thermal Degradation | 105°C for 24 h | Stable | [5] |

| Photolytic Degradation | UV light at 254 nm for 24 h | Stable | [5] |

Experimental Protocols

A robust understanding of sildenafil impurities necessitates well-defined experimental protocols for their detection, identification, and quantification.

Protocol 1: HPLC Method for Separation of Process-Related Impurities

This protocol is a representative method for the separation of sildenafil and its process-related impurities.

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

2. Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.[5]

-

Mobile Phase A: A mixture of aqueous 0.05 M sodium dihydrogen phosphate (B84403) dihydrate (pH adjusted to 5.6 with triethylamine) and acetonitrile (B52724) (70:30, v/v).[5]

-

Mobile Phase B: A mixture of aqueous 0.05 M sodium dihydrogen phosphate dihydrate (pH adjusted to 5.6 with triethylamine) and acetonitrile (40:60, v/v).[5]

-

-

Gradient Program: A typical gradient could be: 0-30 min (0-100% B), 30-35 min (100% B), 35-40 min (100-0% B), 40-45 min (0% B).[5]

-

Injection Volume: 20 µL.[5]

3. Sample Preparation:

-

Prepare a stock solution of sildenafil citrate (e.g., 5.0 mg/mL) in a suitable diluent.[5]

-

Prepare a stock solution of the impurity mixture at a known concentration (e.g., 0.25 mg/mL) in the diluent.[5]

-

Spike the sildenafil citrate solution with the impurity mixture to achieve a desired concentration (e.g., 0.10% of all four impurities).[5]

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on sildenafil.

1. Acid Degradation:

-

Reflux a solution of sildenafil citrate with 5 N HCl at 80°C for 5 hours.[5]

-

Cool the solution and dilute to the required concentration with the diluent.[5]

2. Alkali Degradation:

-

Reflux a solution of sildenafil citrate with 5 N NaOH at 80°C for 5 hours.[5]

-

Cool the solution, neutralize if necessary, and dilute to the required concentration with the diluent.[5]

3. Oxidative Degradation:

-

Reflux a solution of sildenafil citrate with 5% H2O2 at 80°C for 3 hours.[5]

-

Cool the solution and dilute to the required concentration with the diluent.[5]

4. Thermal Degradation:

-

Expose solid sildenafil citrate to a temperature of 105°C for 24 hours.[5]

-

Dissolve the sample in the diluent to the required concentration.[5]

5. Photolytic Degradation:

-

Expose solid sildenafil citrate to UV light at 254 nm for 24 hours.[3][5]

-

Dissolve the sample in the diluent to the required concentration.[5]

6. Analysis:

-

Analyze all stressed samples using a validated stability-indicating HPLC method (as described in Protocol 1).

-

Utilize a photodiode array (PDA) detector to check for peak purity of the sildenafil peak.[5]

Visualizing Impurity Formation Pathways

Understanding the relationships between starting materials, intermediates, and impurities is crucial for process optimization. The following diagrams, generated using Graphviz (DOT language), illustrate key formation pathways.

Conclusion

A thorough understanding of the formation of sildenafil impurities is a critical aspect of drug development and manufacturing, directly impacting the quality, safety, and regulatory compliance of the final product. This guide has provided a detailed overview of both process-related and degradation impurities, summarizing key quantitative data and outlining essential experimental protocols. By leveraging this knowledge, researchers and drug development professionals can devise more robust synthetic routes, establish effective control strategies, and develop comprehensive analytical methods to ensure the purity and stability of sildenafil. The provided visualizations of impurity formation pathways serve as a valuable tool for conceptualizing the intricate chemical transformations that can occur, ultimately aiding in the production of a safer and more effective medicine.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. cbijournal.com [cbijournal.com]

- 3. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. thaiscience.info [thaiscience.info]

- 7. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Sildenafil Impurity C: A Comprehensive Technical Guide on Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sildenafil (B151) Impurity C, a known process-related impurity in the synthesis of Sildenafil. The document details its discovery, methods for its characterization, and relevant analytical data, serving as a crucial resource for quality control and drug development in the pharmaceutical industry.

Introduction to Sildenafil and its Impurities

Sildenafil, marketed under the brand name Viagra among others, is a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2] As with any active pharmaceutical ingredient (API), the manufacturing process of Sildenafil can lead to the formation of impurities that may affect the quality, safety, and efficacy of the final drug product.[3][4] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present at a level of 0.10% or higher.[3][4]

Sildenafil Impurity C is one such process-related impurity that requires careful monitoring and control during the manufacturing of Sildenafil.[3][5] This guide focuses on the discovery and initial characterization of this specific impurity.

Chemical Profile of Sildenafil Impurity C

Sildenafil Impurity C is chemically identified as 5-[2-Hydroxy-5-(4-methylpiperazinylsulphonyl)phenyl]1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyramidin-7-one.[1][6][7][8] It is also known by the synonym O-Desethyl Sildenafil.[8]

| Identifier | Value |

| IUPAC Name | 5-(2-Hydroxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one[6] |

| CAS Number | 139755-91-2[1][6][8] |

| Molecular Formula | C20H26N6O4S[1][6][8] |

| Molecular Weight | 446.52 g/mol [1][6] |

Discovery and Synthesis

The discovery of Sildenafil Impurity C is rooted in the analysis of Sildenafil citrate (B86180) batches, where it was detected as a process-related impurity.[3] Its formation is often associated with the hydrolysis of an intermediate in the Sildenafil synthesis pathway. Specifically, it can be formed by heating the chloro compound intermediate with water.[3]

Synthetic Pathway

The synthesis of Sildenafil Impurity C can be intentionally performed for the purpose of characterization and use as a reference standard in analytical methods. A plausible synthetic route is outlined below.

Caption: Synthetic pathway illustrating the formation of Sildenafil Impurity C.

Analytical Characterization

The initial characterization of Sildenafil Impurity C involves a combination of chromatographic and spectroscopic techniques to determine its structure and purity.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the detection and quantification of Sildenafil Impurity C.[3][5][9]

Table 1: HPLC Method Parameters

| Parameter | Value |

| Column | Waters XTerra RP-18, 250 mm × 4.6 mm, 5 µm[5] |

| Mobile Phase A | 0.05 M Sodium dihydrogen phosphate (B84403) dihydrate (pH 5.6) and Acetonitrile (B52724) (70:30, v/v)[5] |

| Mobile Phase B | 0.05 M Sodium dihydrogen phosphate dihydrate (pH 5.6) and Acetonitrile (40:60, v/v)[5] |

| Gradient Program | Time/% B: 0/0, 30/100, 35/100, 40/0, 45/0[5] |

| Flow Rate | 1.0 mL/min[5] |

| Detection Wavelength | 230 nm[5] |

| Injection Volume | 20 µL[5] |

| Retention Time | Approximately 11.08 min[5] |

Spectroscopic Analysis

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for the structural elucidation of Sildenafil Impurity C.

Table 2: Spectroscopic Data

| Technique | Observed Data |

| Mass Spectrometry (MS) | Protonated molecule peak at m/z 392 [M+H]+, which is 18 amu less than the chloro intermediate, indicating the replacement of a chlorine atom with a hydroxyl group.[3] |

| ¹H NMR Spectroscopy | The ¹H NMR spectrum shows signals similar to the chloro intermediate, with a notable upfield chemical shift of the hydroxyl proton.[3] |

Experimental Protocols

Synthesis of Sildenafil Impurity C

This protocol describes a general method for the synthesis of Sildenafil Impurity C based on literature.[3]

-

Starting Material: Chloro compound (3) {5-[2-ethoxy-5-(chlorosulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one}.

-

Reaction: Heat the Chloro compound (3) with water.

-

Work-up: The reaction mixture is then worked up using standard laboratory procedures to isolate the resulting sulfonic acid, which is Sildenafil Impurity C.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain a high-purity reference standard.

HPLC Method for Detection

The following protocol is a typical HPLC method for the analysis of Sildenafil and its impurities, including Impurity C.[5]

-

Preparation of Mobile Phase A: Dissolve an appropriate amount of sodium dihydrogen phosphate dihydrate in water to make a 0.05 M solution. Adjust the pH to 5.6 with triethylamine. Mix this buffer with acetonitrile in a 70:30 ratio.

-

Preparation of Mobile Phase B: Prepare the same buffer as in Mobile Phase A. Mix the buffer with acetonitrile in a 40:60 ratio.

-

Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.

-

Sample Preparation: Prepare a stock solution of the Sildenafil sample to be tested in the diluent (typically the mobile phase).

-

Injection and Analysis: Inject the sample solution into the HPLC system and record the chromatogram. Identify the peak corresponding to Sildenafil Impurity C based on its retention time.

Logical Workflow for Impurity Identification and Characterization

The process of identifying and characterizing a new impurity like Sildenafil Impurity C follows a logical workflow.

Caption: Workflow for the identification and characterization of Sildenafil Impurity C.

Conclusion

The discovery and characterization of Sildenafil Impurity C are vital for ensuring the quality and safety of Sildenafil drug products. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, analytical characterization, and the logical workflow for its identification. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers and professionals in the pharmaceutical industry involved in the development, manufacturing, and quality control of Sildenafil.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. rjptonline.org [rjptonline.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. cbijournal.com [cbijournal.com]

- 5. asianpubs.org [asianpubs.org]

- 6. veeprho.com [veeprho.com]

- 7. Sildenafil Citrate Imp. C (EP) - Analytica Chemie [analyticachemie.in]

- 8. Sildenafil EP Impurity C | 139755-91-2 | SynZeal [synzeal.com]

- 9. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to In-Vitro Metabolism Studies of Sildenafil to Desethyl-Sildenafil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro metabolism of sildenafil (B151), with a specific focus on its N-demethylation to its primary active metabolite, desethyl-sildenafil (UK-103,320). This document details the key cytochrome P450 (CYP) enzymes involved, presents relevant kinetic data, and outlines detailed experimental protocols for conducting such studies.

Introduction

Sildenafil, the active ingredient in Viagra™, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its metabolism is a critical aspect of its pharmacokinetic and pharmacodynamic profile. The primary metabolic pathway is the N-demethylation of the piperazine (B1678402) ring, leading to the formation of desethyl-sildenafil.[1][2][3][4][5][6] This metabolite is also pharmacologically active, possessing approximately 50% of the PDE5 inhibitory activity of the parent drug and accounting for about 20% of its overall effect.[1][2][4] Understanding the in-vitro metabolism of sildenafil is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and guiding further drug development.

Key Enzymes in Sildenafil Metabolism

The biotransformation of sildenafil to desethyl-sildenafil is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver.[3][4] In-vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this metabolic conversion, with a lesser contribution from CYP2C9.[1][4][7][8][9][10] While other isoforms like CYP2C19, CYP2D6, and CYP3A5 may play a minor role, their contribution to the overall clearance of sildenafil is considered minimal.[10][11][12]

Quantitative Data on Sildenafil Metabolism

The following tables summarize the key quantitative data obtained from various in-vitro studies on sildenafil metabolism. These values provide insights into the enzyme kinetics and the relative contributions of different CYP isoforms.

Table 1: Michaelis-Menten Kinetic Parameters for Sildenafil N-demethylation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km1 (High-affinity) | 6 ± 3 µM | [7][8] |

| Vmax1 (High-affinity) | 22 ± 9 pmol/min/mg | [7][8] |

| Km2 (Low-affinity) | 81 ± 45 µM | [7][8] |

| Vmax2 (Low-affinity) | 138 ± 77 pmol/min/mg | [7][8] |

| Mean Km | 14.4 ± 2.0 µM | [10] |

Table 2: Kinetic Parameters for Sildenafil N-demethylation by Recombinant Human CYP Enzymes

| Enzyme | Km (µM) | Reference |

| CYP3A4 | 221 | [7][8] |

| CYP2C9 | 27 | [7][8] |

| CYP2C9*1 (Wild Type) | 42.75 | [13] |

Table 3: Relative Contribution of CYP Isoforms to Sildenafil Metabolism

| Enzyme | Estimated Contribution to Intrinsic Clearance | Reference |

| CYP3A4 | ~79% | [10] |

| CYP2C9 | ~20% | [10] |

| CYP2C19 & CYP2D6 | < 2% | [10] |

Experimental Protocols

This section provides a detailed methodology for conducting in-vitro metabolism studies of sildenafil, based on established protocols.[7][8][13][14][15][16]

Materials and Reagents

-

Sildenafil

-

Desethyl-sildenafil (UK-103,320)

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human CYP enzymes (CYP3A4, CYP2C9, etc.)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Formic acid

-

Internal standard for LC-MS/MS analysis (e.g., sildenafil-d8)

Incubation Procedure

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (final protein concentration typically 0.1-1.0 mg/mL) or recombinant CYP enzymes, and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Add sildenafil (at various concentrations, e.g., 1-500 µM, to determine kinetic parameters) to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2 volumes). This step also serves to precipitate the proteins.

-

Internal Standard Addition: Add the internal standard to the terminated reaction mixture.

-

Centrifugation: Centrifuge the mixture (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Collect the supernatant for analysis.

Analytical Method: LC-MS/MS

-

Chromatographic Separation: Analyze the supernatant using a reverse-phase C18 column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometric Detection: Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify sildenafil and desethyl-sildenafil. The specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

-

Quantification: Construct a calibration curve using known concentrations of desethyl-sildenafil to quantify its formation in the incubation samples.

Visualizations

The following diagrams illustrate the metabolic pathway of sildenafil and a typical experimental workflow for in-vitro metabolism studies.

Caption: Metabolic pathway of sildenafil to desethyl-sildenafil.

Caption: Experimental workflow for in-vitro sildenafil metabolism.

Conclusion

The in-vitro metabolism of sildenafil to desethyl-sildenafil is a well-characterized process primarily driven by CYP3A4 and to a lesser extent by CYP2C9. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret in-vitro studies on sildenafil metabolism. A thorough understanding of these metabolic pathways is essential for the safe and effective use of sildenafil and for the development of new chemical entities with improved metabolic profiles.

References

- 1. Sildenafil - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CYP3A4 genotype is associated with sildenafil concentrations in patients with heart failure with preserved ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro biotransformation of sildenafil (Viagra): identification of human cytochromes and potential drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. [PDF] The contributions of cytochrome P450 3A4 and 3A5 to the metabolism of the phosphodiesterase type 5 inhibitors (PDE5Is) sildenafil, udenafil, and vardenafil | Semantic Scholar [semanticscholar.org]

- 13. Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Navigating the Stability Landscape of Desethyl Sildenafil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desethyl sildenafil (B151), a primary metabolite and known impurity of the phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is of significant interest in pharmaceutical development and quality control. Understanding its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and quality of sildenafil-based drug products. This technical guide provides a comprehensive overview of the known and potential degradation pathways of Desethyl sildenafil, drawing upon the extensive stability studies conducted on its parent compound, sildenafil. Detailed experimental protocols for forced degradation studies and validated analytical methodologies are presented to facilitate further research. While specific stability data for this compound is limited, this guide offers a robust framework for predicting its behavior under various stress conditions and outlines the necessary steps for a thorough stability assessment.

Introduction

Sildenafil, marketed under various trade names including Viagra and Revatio, is a widely used medication for erectile dysfunction and pulmonary arterial hypertension. This compound is a significant metabolite and is also classified as "Sildenafil Impurity C"[1]. Its presence and concentration in the final drug product are critical quality attributes that must be monitored and controlled. The chemical stability of such impurities is a key factor in determining the shelf-life and storage conditions of the active pharmaceutical ingredient (API) and its formulations.

Forced degradation studies are essential in drug development to identify potential degradation products and pathways, and to develop stability-indicating analytical methods. While extensive data exists for sildenafil, there is a notable lack of publicly available information specifically on the forced degradation of this compound. This guide aims to bridge this gap by leveraging the knowledge of sildenafil's degradation to infer the likely stability profile of this compound.

Chemical Structure and Properties

The chemical structures of sildenafil and this compound are closely related, with the primary difference being the substitution on the phenylsulfonylpiperazine moiety.

-

Sildenafil: 1-[[3-(4,7-dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine

-

This compound: 5-[2-Hydroxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one[2]

The presence of the hydroxyl group in this compound in place of the ethoxy group in sildenafil may influence its susceptibility to certain degradation pathways, particularly oxidation.

Known and Potential Degradation Pathways

Based on forced degradation studies of sildenafil, the following degradation pathways are likely relevant to this compound.

Hydrolytic Degradation (Acidic and Basic Conditions)

Sildenafil has been shown to be susceptible to degradation under both acidic and basic conditions. One study demonstrated partial degradation of sildenafil when exposed to 1 N HCl and 1 N NaOH for two weeks[3]. Another study reported that sildenafil citrate (B86180) was relatively stable under acidic conditions (5 N HCl at 80°C for 5 hours) but showed considerable degradation under alkaline conditions (5 N NaOH at 80°C for 5 hours)[4].

For this compound, the pyrimidinone and sulfonamide functional groups are potential sites for hydrolysis. The degradation products are likely to be analogous to those of sildenafil.

Oxidative Degradation

Oxidative conditions have been shown to cause significant degradation of sildenafil. Complete degradation was observed with 0.1% hydrogen peroxide within 24 hours[3]. The primary degradation product identified is sildenafil sulfonic acid, resulting from the oxidation of the sulfonamide group[3]. Given the structural similarity, this compound is also expected to be highly susceptible to oxidative degradation, likely forming the corresponding sulfonic acid derivative.

Photolytic Degradation

Studies on the phototransformation of sildenafil and its N-demethylated metabolite have revealed that the piperazine (B1678402) ring is susceptible to photodegradation under simulated sunlight[5]. This leads to a gradual breakdown of this heterocyclic structure, with the sulfonic acid being a key intermediate[5]. It is plausible that this compound would exhibit a similar photolytic degradation profile, with the piperazine moiety being a primary target. In contrast, some studies on sildenafil in the solid state have shown it to be stable under UV irradiation[3].

Thermal Degradation

Sildenafil has generally been found to be stable under thermal stress. Studies have shown no significant degradation when exposed to heat at 105°C for 24 hours[4] or 120°C for 48 hours[3]. This compound is also expected to be relatively stable under thermal stress in the solid state.

Summary of Quantitative Data from Sildenafil Forced Degradation Studies

The following table summarizes the results from a forced degradation study on sildenafil citrate, which can serve as a benchmark for designing and evaluating studies on this compound.

| Stress Condition | Time (h) | Assay of Active Substance (%) | Total Impurities (%) | Mass Balance (%) |

| Initial Sample | - | 99.6 | 0.02 | 99.62 |

| Thermal (105°C) | 24 | 99.5 | 0.06 | 99.56 |

| Photolytic (UV at 254 nm) | 24 | 99.6 | 0.06 | 99.66 |

| Acid Hydrolysis (5 N HCl at 80°C) | 5 | 98.8 | 0.04 | 98.84 |

| Alkali Hydrolysis (5 N NaOH at 80°C) | 5 | 90.2 | 9.75 | 99.95 |

| Oxidation (5% H₂O₂ at 80°C) | 3 | 71.8 | 27.37 | 99.17 |

| (Data adapted from a study on Sildenafil Citrate[4]) |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies, adapted from established protocols for sildenafil. These protocols are directly applicable for investigating the stability of this compound.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of organic solvent and water) at a concentration of approximately 1 mg/mL.

Acidic Degradation

-

To 1 mL of the stock solution, add 1 mL of 5 N HCl.

-

Reflux the mixture at 80°C for 5 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 5 N NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase for analysis.

Basic Degradation

-

To 1 mL of the stock solution, add 1 mL of 5 N NaOH.

-

Reflux the mixture at 80°C for 5 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate volume of 5 N HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 5% hydrogen peroxide (H₂O₂).

-

Keep the solution at 80°C for 3 hours.

-

Cool the solution to room temperature.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

Thermal Degradation

-

Expose the solid this compound powder to a temperature of 105°C in a hot air oven for 24 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Prepare a solution of the stressed sample at a concentration of approximately 100 µg/mL in the mobile phase.

Photolytic Degradation

-

Expose the solid this compound powder to UV light at 254 nm for 24 hours in a photostability chamber.

-

Prepare a solution of the stressed sample at a concentration of approximately 100 µg/mL in the mobile phase.

Analytical Methodologies

A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most common technique.

Recommended HPLC Conditions

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate (B84403) buffer and acetonitrile (B52724) is commonly used. A gradient elution may be necessary to resolve all degradation products. For example, a mobile phase consisting of acetonitrile, methanol, and 0.05 M potassium dihydrogen phosphate (pH 5.8) in a ratio of 45:25:30 (v/v/v) has been used for sildenafil and its degradants[6][7].

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 230 nm has been shown to be effective for sildenafil and its impurities[4].

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 45°C).

Visualizations

Proposed Degradation Pathway of this compound

Caption: Proposed degradation pathways of this compound under various stress conditions.

Experimental Workflow for Forced Degradation Study

Caption: General experimental workflow for a forced degradation study of this compound.

Conclusion and Future Directions

While a comprehensive, publicly available stability profile for this compound is currently lacking, the extensive data on its parent compound, sildenafil, provides a strong foundation for predicting its degradation behavior. This compound is likely susceptible to degradation under hydrolytic (especially basic), oxidative, and photolytic conditions, while remaining relatively stable under thermal stress.

This guide provides the necessary experimental protocols and analytical methodologies for researchers and drug development professionals to conduct thorough stability studies on this compound. Future work should focus on performing these forced degradation studies to definitively identify and characterize the degradation products and to establish a complete degradation profile. This will be crucial for setting appropriate specifications for this impurity in sildenafil drug products and for ensuring their overall quality and safety.

References

- 1. clearsynth.com [clearsynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. thaiscience.info [thaiscience.info]

- 4. asianpubs.org [asianpubs.org]

- 5. Identification of phototransformation products of sildenafil (Viagra) and its N-demethylated human metabolite under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tsijournals.com [tsijournals.com]

Methodological & Application

Application Note and Protocol for the Analysis of Desethyl Sildenafil using HPLC

Introduction

Desethyl sildenafil (B151) is a known process-related impurity and metabolite of sildenafil, the active pharmaceutical ingredient in products used to treat erectile dysfunction.[1][2] Its monitoring and quantification are crucial for ensuring the quality and safety of sildenafil citrate (B86180) in bulk drug substances and pharmaceutical formulations.[1] This document provides a detailed application note and a comprehensive protocol for the analysis of Desethyl sildenafil using a High-Performance Liquid Chromatography (HPLC) method with UV detection. The method is designed to be specific, accurate, and precise for the intended purpose.

Principle

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates compounds based on their polarity. A non-polar stationary phase (C18 column) is used with a more polar mobile phase. Sildenafil and its impurities, including this compound, are separated based on their differential partitioning between the stationary and mobile phases. The separated compounds are then detected by a UV detector at a wavelength where they exhibit significant absorbance.

Experimental Protocols

1. Materials and Reagents

-

This compound analytical standard (>95% purity)[3]

-

Sildenafil Citrate reference standard

-

HPLC grade Acetonitrile

-

HPLC grade Methanol

-

Potassium Dihydrogen Orthophosphate (analytical grade)[4]

-

Orthophosphoric acid (analytical grade)

-

Triethylamine (analytical grade)[5]

-

High purity water (Milli-Q or equivalent)

-

0.45 µm nylon membrane filter[6]

2. Instrumentation

-

HPLC system equipped with a gradient or isocratic pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Data acquisition and processing software (e.g., EZ Chrom Elite chromatography manager or equivalent).[6]

-

Analytical balance

-

pH meter

-

Sonicator

3. Chromatographic Conditions

A robust HPLC method for the separation of sildenafil and its impurities is summarized in the table below. This method is adapted from established protocols for sildenafil and related substances.[4][6][7]

| Parameter | Condition |

| Column | Waters XTerra RP-18, 250 mm x 4.6 mm, 5 µm[6] or equivalent C18 column[4][7] |

| Mobile Phase | A: 10 mM Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)[7]B: Acetonitrile[7] |

| Gradient Program | Time (min) / %B: 0/30, 10/70, 15/70, 20/30, 25/30 (This is an example gradient, it may need to be optimized) |

| Flow Rate | 1.0 mL/min[4][6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | 30 °C |

| Detection Wavelength | 230 nm[4][6] |

| Run Time | Approximately 25-30 minutes[2][8] |

4. Preparation of Solutions

-

Mobile Phase Preparation:

-

Diluent: A mixture of Mobile Phase A and B in a 50:50 (v/v) ratio is a suitable diluent.

-

Standard Stock Solution Preparation:

-

Accurately weigh about 10 mg of this compound analytical standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a stock solution of 100 µg/mL.

-

Sonication may be used to ensure complete dissolution.

-

-

Working Standard Solution Preparation:

-

From the stock solution, prepare a series of working standard solutions by further dilution with the diluent to cover the expected concentration range of the analysis (e.g., 0.1 - 10 µg/mL). These solutions will be used to establish the calibration curve.

-

-

Sample Preparation (for analysis of this compound in a Sildenafil Citrate sample):

-

Accurately weigh about 25 mg of the Sildenafil Citrate test sample and transfer it to a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent to obtain a solution with a nominal concentration of 1000 µg/mL of Sildenafil Citrate.

-

Filter the solution through a 0.45 µm nylon filter before injection.[6]

-

Data Presentation

The following tables summarize the expected quantitative data for a validated HPLC method for this compound. These values are indicative and should be established during in-house method validation.

Table 1: System Suitability Parameters

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |

Table 2: Method Validation Parameters

| Parameter | Expected Value |

| Linearity Range | 0.1 - 10 µg/mL (Example) |

| Correlation Coefficient (r²) | ≥ 0.999[7] |

| Limit of Detection (LOD) | ~0.1 µg/mL (Example)[7] |

| Limit of Quantification (LOQ) | ~0.3 µg/mL (Example)[7] |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | ≤ 2.0% |

| Retention Time of Sildenafil | ~ 6.0 min (for reference)[5] |

| Relative Retention Time of this compound | To be determined (expected to be different from sildenafil and other known impurities)[1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway (Illustrative)

The analysis of this compound does not involve a biological signaling pathway. The provided DOT script above illustrates the experimental workflow, which is more relevant to this analytical chemistry topic.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 3. This compound | TRC-D289600-10MG | LGC Standards [lgcstandards.com]

- 4. Separation and determination of synthetic impurities of sildenafil (Viagra) by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sildenafil Citrate Method (HPLC) following USP Monograph on Ascentis® Express C18 with UV detection [sigmaaldrich.com]

- 6. asianpubs.org [asianpubs.org]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. rjptonline.org [rjptonline.org]

Application Note: Quantification of Desethyl Sildenafil in Human Plasma by LC-MS/MS

Introduction

Desethyl sildenafil (B151), primarily known as N-desmethyl sildenafil, is the major active metabolite of sildenafil, a potent selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary hypertension.[1] Pharmacokinetic analysis of desethyl sildenafil is crucial for understanding the overall therapeutic effect and safety profile of sildenafil. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method described herein is based on established and validated procedures, ensuring high accuracy and precision.[2][3][4]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

This section provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing. Two common sample preparation methods are described: Protein Precipitation and Liquid-Liquid Extraction.

Protocol 1: Sample Preparation using Protein Precipitation

This method is rapid and effective for removing the majority of proteins from the plasma sample.[2][4]

Materials:

-

Human plasma samples

-

This compound and Sildenafil-d8 (Internal Standard) stock solutions

-

Acetonitrile (B52724) (ACN), HPLC grade

-

0.1% Formic acid in water

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Sildenafil-d8).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[3]

Materials:

-

Human plasma samples

-

This compound and Sildenafil-d8 (Internal Standard) stock solutions

-

Methyl tert-butyl ether (MTBE) or other suitable organic solvent

-

Ammonium (B1175870) hydroxide (B78521) solution (5%)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

Pipette 200 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (Sildenafil-d8).

-

Add 50 µL of 5% ammonium hydroxide solution to basify the sample.

-

Add 1 mL of MTBE.

-

Vortex the mixture for 5 minutes.

-

Centrifuge the tubes at 4,000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-